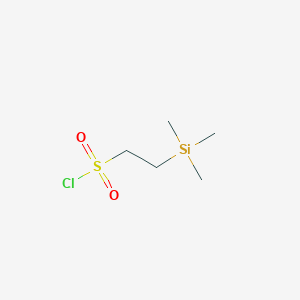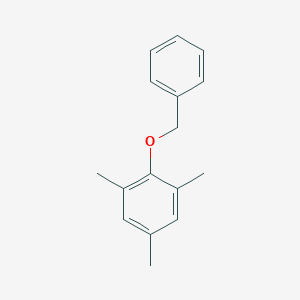
2-(Benzyloxy)-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1,3,5-trimethylbenzene, also known as benzylated mesitylene, is a compound that belongs to the family of mesitylene derivatives. It is a colorless liquid that has a distinctive aromatic odor. This compound is widely used in scientific research due to its unique properties and potential applications. In
Scientific Research Applications
2-(Benzyloxy)-1,3,5-trimethylbenzene has several scientific research applications. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. It is also used as a starting material for the synthesis of mesitylene derivatives that have potential applications in the fields of organic electronics, optoelectronics, and photovoltaics. Additionally, this compound is used as a reference standard in analytical chemistry for the identification and quantification of mesitylene derivatives in complex mixtures.
Mechanism Of Action
The mechanism of action of 2-(Benzyloxy)-1,3,5-trimethylbenzene is not well understood. However, it is believed that this compound acts as a substrate for enzymes that catalyze the oxidation of aromatic compounds. This leads to the formation of reactive intermediates that can undergo further reactions to produce various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)-1,3,5-trimethylbenzene. However, it has been reported that this compound exhibits low toxicity and is not mutagenic or carcinogenic. It is also not expected to have any significant effects on human health or the environment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Benzyloxy)-1,3,5-trimethylbenzene in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and is readily available from commercial sources. Additionally, it has a low toxicity profile and is not expected to have any adverse effects on lab personnel or the environment. However, one of the main limitations of using this compound is its limited solubility in water and some organic solvents, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for the research and development of 2-(Benzyloxy)-1,3,5-trimethylbenzene. One of the main areas of focus is the synthesis of new mesitylene derivatives that have improved properties and potential applications in various fields. Another area of focus is the development of new methods for the synthesis of 2-(Benzyloxy)-1,3,5-trimethylbenzene that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action and biochemical and physiological effects of this compound to better understand its potential applications and limitations.
Synthesis Methods
The synthesis of 2-(Benzyloxy)-1,3,5-trimethylbenzene can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts alkylation of mesitylene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in anhydrous conditions and produces a high yield of the desired product. Another method involves the reaction of mesitylene with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid. This method also produces a high yield of the desired product.
properties
CAS RN |
19578-76-8 |
|---|---|
Product Name |
2-(Benzyloxy)-1,3,5-trimethylbenzene |
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18O/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
LRDRIZQHBIVHEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




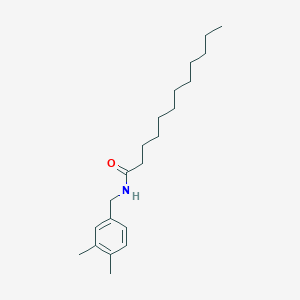
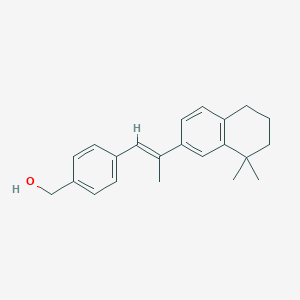
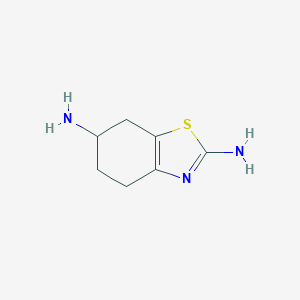

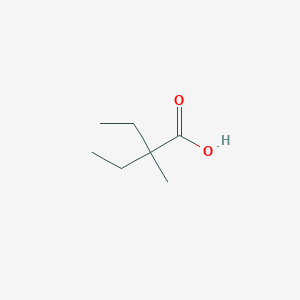
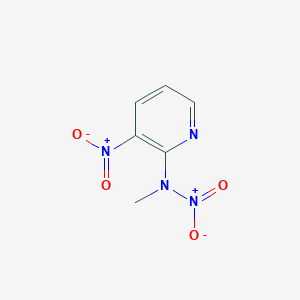

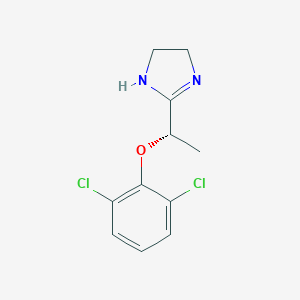

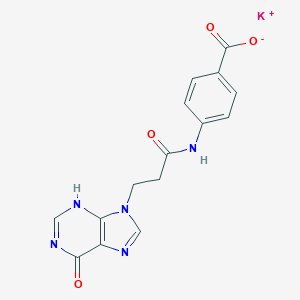

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
